(1-(tert-ブトキシカルボニル)-5-ホルミル-1H-インドール-2-イル)ボロン酸

概要

説明

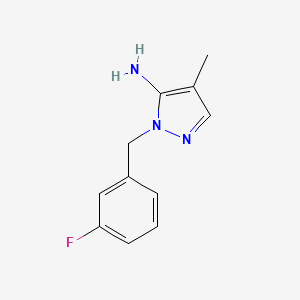

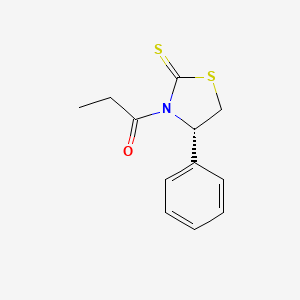

“(1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid” is also known as N-Boc-indole-2-boronic acid . It is a boronic acid derivative with the empirical formula C13H16BNO4 . It is commonly used in organic synthesis .

Synthesis Analysis

This compound is often used in Suzuki-Miyaura cross-coupling reactions . It has also been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O . It has a molecular weight of 261.08 . Chemical Reactions Analysis

As a reactant, it is involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .Physical And Chemical Properties Analysis

This compound is a solid with a melting point between 84-94 °C . It should be stored at a temperature of -20°C .科学的研究の応用

医薬品化学

ボロン酸とその誘導体は、医薬品化学の分野で注目を集めています . それらは、抗癌剤、抗菌剤、抗ウイルス剤などの活性を示し、センサーやデリバリーシステムとしても応用されています . 生物活性分子にボロン酸基を導入することで、選択性、物理化学的特性、薬物動態的特性が変化し、既存の活性が向上することが示されています .

合成化学

これらの化合物の合成化学における応用は、その多様な反応性、安定性、低毒性によるものです . 創薬を考えると、ボロン酸はさらに分解されてホウ酸となり、ホウ酸は「グリーン化合物」であり、体から排出されます .

トリフルオロメチル化

類似の化合物は、銅触媒によるトリフルオロメチル化に使用されてきました . このプロセスは、様々な医薬品や農薬の合成において重要です。

ベンジル化

パラジウム触媒によるベンジル化は、類似の化合物が使用されている別の応用です . この反応は、様々な有機化合物の合成に役立ちます。

ホモカップリング反応

ホモカップリング反応は、類似の化合物が使用されている別の分野です . これらの反応は、多くの医薬品や天然物における主要な構造要素であるビアリルの合成において重要です。

ヒドロキシキノンの合成

類似の化合物は、ヒドロキシキノンのフェニリドニウムイリドの鈴木・宮浦カップリングによるヒドロキシキノンの合成に使用されてきました .

作用機序

The mechanism of action of (1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid varies depending on its application. In the case of enzyme inhibitors, it acts as a competitive inhibitor by binding to the active site of the enzyme and preventing the substrate from binding. In the case of metal ion detection, it acts as a chelating agent by forming a complex with the metal ion.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid are largely dependent on its application. In the case of enzyme inhibitors, it can lead to a decrease in enzyme activity, which can have downstream effects on cellular processes. In the case of metal ion detection, it can lead to the formation of a fluorescent complex, which can be used for imaging purposes.

実験室実験の利点と制限

One of the main advantages of (1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid is its versatility. It can be used in various applications, making it a valuable tool for scientific research. However, one limitation is its cost, which can be prohibitive for some labs.

将来の方向性

There are several future directions for the use of (1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid. One area of interest is its use in the development of new anticancer agents. It has also been suggested that it could be used in the development of new materials, such as polymers and sensors. Additionally, it could be used in the development of new imaging agents for use in medical diagnostics.

In conclusion, (1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid is a versatile compound that has found applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.

Safety and Hazards

特性

IUPAC Name |

[5-formyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO5/c1-14(2,3)21-13(18)16-11-5-4-9(8-17)6-10(11)7-12(16)15(19)20/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWAFVRASZKNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50723272 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913388-54-2 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid](/img/structure/B1507050.png)

![1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane](/img/structure/B1507051.png)

![4-[3-Amino-2-(tert-butoxycarbonyl)pyridin-4-yl]benzoic acid](/img/structure/B1507052.png)

![3'-Sulfamoyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1507055.png)

![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1507056.png)

![6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]](/img/structure/B1507065.png)

![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)